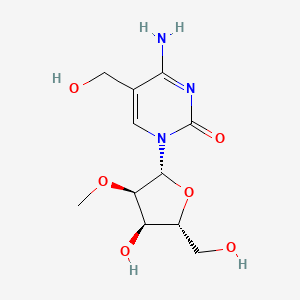

2'-O-Methyl-5-hydroxymethylcytidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 2’-O-Méthyl-5-hydroxyméthylcytidine est un nucléoside modifié présent dans l'ARN. C'est un dérivé oxydatif de la 5-méthylcytidine, qui joue un rôle important dans la régulation de l'expression des gènes et les réponses au stress cellulaire. Ce composé a été identifié dans divers organismes, notamment les archées, les bactéries et les eucaryotes .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de la 2’-O-Méthyl-5-hydroxyméthylcytidine implique l'oxydation de la 5-méthylcytidine. Ce processus peut être catalysé par des enzymes telles que les enzymes TET (Translocation dix-onze). Les conditions de réaction comprennent généralement l'utilisation de bio-isotopologues et de LC-MS/HRMS pour l'analyse de stabilité .

Méthodes de production industrielle

la synthèse en laboratoire implique l'utilisation d'enzymes spécifiques et de conditions de réaction contrôlées pour assurer la formation du produit souhaité .

Analyse Des Réactions Chimiques

Oxidative Stability and Metabolic Pathways

hm⁵Cm exhibits enhanced stability compared to 5-hydroxymethylcytidine (hm⁵C) due to its 2'-O-methyl group:

-

Half-life : >24 hours in human cellular RNA, vs. ~8 hours for hm⁵C .

-

Mechanism : The 2'-O-methyl group blocks the 2'-OH from acting as a proton donor, preventing RNA hydrolysis .

Key metabolic interactions :

-

Upstream : Formed via TET enzyme-independent oxidation of m⁵C .

-

Downstream : Oxidized to 2'-O-methyl-5-formylcytidine (f⁵Cm) by ALKBH1 in mitochondrial tRNA .

Enzymatic Oxidation

-

ALKBH1 : Converts hm⁵Cm to f⁵Cm at position 34 of mitochondrial tRNAᵐᵉᵗ .

-

TET enzymes : Not directly involved in hm⁵Cm synthesis, unlike hm⁵C .

In Vitro Chemical Reactions

-

Alkylation : The 5-hydroxymethyl group reacts with acetic anhydride to form 5-acetoxymethyl derivatives .

-

Acylation : Reacts with formylating agents to produce 5-formylcytidine analogs .

Table 2: Reactivity of Functional Groups

| Group | Reaction Partner | Product | Application |

|---|---|---|---|

| 5-Hydroxymethyl | Acetic anhydride | 5-Acetoxymethyl derivative | Phosphoramidite synthesis |

| 2'-O-Methyl | None | Stable under alkaline conditions | RNA stability studies |

HRMS Characterization

NMR Data

-

¹H NMR (DMSO-d₆) : δ 7.86 (s, 1H, H-C(6)), 5.86 (d, J = 4 Hz, 1H, H-C(1')) .

-

13C NMR : Distinct peaks at δ 158.9 (C=O) and δ 61.2 (5-CH₂OH) .

Functional Implications in RNA

-

Stability enhancement : 2'-O-methylation increases RNA duplex thermal stability by 3–5°C compared to unmodified RNA .

-

Biological role : Found at the anticodon loop of tRNA, promoting codon-anticodon interactions .

Table 3: Comparative Stability of Cytidine Derivatives

| Modification | Half-life (hours) | Oxidative Sensitivity |

|---|---|---|

| m⁵C | >24 | Low |

| hm⁵C | 8 | High |

| hm⁵Cm | >24 | Moderate |

Synthetic Utility in Oligonucleotide Chemistry

hm⁵Cm has been incorporated into RNA oligonucleotides using phosphoramidite chemistry:

Applications De Recherche Scientifique

Molecular Biology

- RNA Modifications : 2'-O-Methyl-5-hydroxymethylcytidine is crucial for studying the role of RNA modifications in gene expression. Its incorporation into RNA can affect transcriptional regulation and stability .

- Gene Expression Regulation : The presence of this modification can influence the interaction of RNA with proteins and other nucleic acids, thereby modulating gene expression levels during cellular stress responses.

Biochemistry

- Enzymatic Studies : This compound serves as a substrate for various enzymes involved in RNA metabolism. Investigating its interactions with these enzymes can provide insights into the biochemical pathways regulating RNA modifications .

- Synthetic Chemistry : The synthesis of this compound through phosphoramidite chemistry allows researchers to incorporate modified nucleosides into RNA oligomers for experimental purposes .

Therapeutic Applications

- Potential Drug Development : Given its role in stabilizing RNA structures, this compound may be explored for therapeutic applications in diseases linked to RNA dysregulation. Its ability to modify gene expression could lead to novel treatments for cancer and other genetic disorders.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

Case Study 1: Stability in Human Cells

A study demonstrated that the stability of this compound in human cells was significantly higher than that of unmodified cytidine. This finding suggests that modified nucleosides can enhance the durability of RNA under physiological conditions .

Case Study 2: Role in tRNA Function

Research indicated that methylation at the 2'-position of tRNA molecules promotes codon-anticodon interactions, essential for accurate protein synthesis. The presence of this compound at specific positions within tRNA was crucial for this process.

Data Summary Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Molecular Biology | Role in RNA modifications | Influences gene expression and stability |

| Biochemistry | Enzymatic interactions | Serves as a substrate for RNA-modifying enzymes |

| Therapeutic Potential | Drug development avenues | Potential use in treating genetic disorders |

| Case Study | Objective | Findings |

|---|---|---|

| Stability Assessment | Investigate stability in human cells | Higher stability compared to unmodified cytidine |

| tRNA Function | Assess role in codon-anticodon interactions | Essential for accurate protein synthesis |

Mécanisme D'action

The mechanism of action of 2’-O-Methyl-5-hydroxymethylcytidine involves its incorporation into RNA, where it can influence gene expression and cellular stress responses. The molecular targets include specific RNA sequences, and the pathways involved are related to RNA metabolism and modification .

Comparaison Avec Des Composés Similaires

Composés similaires

5-Méthylcytidine : Le précurseur de la 2’-O-Méthyl-5-hydroxyméthylcytidine.

5-Hydroxyméthylcytidine : Un autre dérivé oxydatif de la 5-méthylcytidine.

2’-O-Méthylcytidine : Un composé apparenté présentant une modification similaire au niveau de la position 2’-O.

Unicité

La 2’-O-Méthyl-5-hydroxyméthylcytidine est unique en raison de sa double modification, qui combine la méthylation au niveau de la position 2’-O et l'hydroxyméthylation au niveau de la position 5. Cette combinaison de modifications peut avoir des effets distincts sur la stabilité et la fonction de l'ARN par rapport à d'autres composés similaires .

Activité Biologique

2'-O-Methyl-5-hydroxymethylcytidine (hm5Cm) is a modified nucleoside that has garnered attention in the field of molecular biology due to its potential roles in RNA stability, gene expression regulation, and cellular metabolism. This article delves into the biological activity of hm5Cm, presenting research findings, mechanisms of action, and implications for future studies.

Overview of this compound

hm5Cm is an oxidative derivative of 5-methylcytidine (m5C) and has been identified as a product of RNA metabolism. It is formed through the action of specific enzymes that modify RNA nucleotides, contributing to the dynamic landscape of RNA modifications known as epitranscriptomics . The presence of hm5Cm in RNA suggests a functional role in cellular processes, particularly in the context of tRNA stability and function.

Stability and Function:

The methylation at the 2'-hydroxyl position is believed to enhance the stability of RNA molecules by preventing hydrolysis, thus increasing their lifespan within the cellular environment. This modification may also facilitate proper codon-anticodon interactions during translation, which is crucial for protein synthesis .

Regulation of Gene Expression:

Research indicates that hm5Cm may influence gene expression by altering the interactions between RNA-binding proteins and modified RNAs. For instance, methylated nucleotides can affect the binding affinity of proteins involved in RNA processing and degradation .

Quantitative Analysis

A study conducted on various organisms demonstrated that hm5Cm levels vary significantly across different types of RNA. Using liquid chromatography-mass spectrometry (LC-MS), researchers quantified the presence of hm5Cm and observed that it is formed independently of TET enzymes, which are known for their role in oxidizing m5C to hydroxymethylcytidine (hm5C) .

Stability Studies

The stability of hm5Cm-containing RNA was assessed through bio-isotopologue experiments. Results indicated that while m5C residues exhibit considerable stability, hm5Cm shows a more rapid decay rate, suggesting a potential for active metabolism or degradation pathways targeting this modification .

Comparative Analysis with Other Modifications

A comparative study highlighted the differences between hm5Cm and other cytidine modifications such as m5C and hm5C. The presence of 2'-O-methylation not only stabilizes the RNA but also impacts its interaction with various proteins involved in RNA metabolism .

Case Studies

-

tRNA Stability:

In studies focusing on tRNA molecules, it was found that the incorporation of hm5Cm at specific positions enhances tRNA stability and promotes efficient translation. The modification appears to play a critical role in maintaining proper folding and functionality during protein synthesis . -

Gene Regulation:

Another case study explored how hm5Cm influences gene regulatory networks by modulating the binding affinity of transcription factors to RNA. This regulatory mechanism underscores the importance of nucleotide modifications in controlling gene expression at multiple levels .

Propriétés

Formule moléculaire |

C11H17N3O6 |

|---|---|

Poids moléculaire |

287.27 g/mol |

Nom IUPAC |

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one |

InChI |

InChI=1S/C11H17N3O6/c1-19-8-7(17)6(4-16)20-10(8)14-2-5(3-15)9(12)13-11(14)18/h2,6-8,10,15-17H,3-4H2,1H3,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1 |

Clé InChI |

YHOUCWSAAAAILW-FDDDBJFASA-N |

SMILES isomérique |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)CO)O |

SMILES canonique |

COC1C(C(OC1N2C=C(C(=NC2=O)N)CO)CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.